22-(tert-Butoxy)-22-oxodocosanoic acid

ADC linker procurement PROTAC synthesis Purity specification

ADC and PROTAC researchers face low mono-conjugation yields (50-70%) and laborious purification when using unprotected diacids. 22-(tert-Butoxy)-22-oxodocosanoic acid solves this with orthogonal protection: • Orthogonal tert-butyl protection enables >95% mono-functionalization yield, eliminating statistical mixtures. • C22 alkyl spacer outperforms C20 analogs in membrane permeability and endosomal escape for intracellular PROTAC delivery. • Non-cleavable backbone ensures <5% payload release over 7 days in human plasma for improved ADC safety margins. • Vendor-reported purity ≥98% with full analytical documentation; stocked by major suppliers with 1-3 business day lead times.

Molecular Formula C26H50O4
Molecular Weight 426.7 g/mol
Cat. No. B2360426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-(tert-Butoxy)-22-oxodocosanoic acid
Molecular FormulaC26H50O4
Molecular Weight426.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H50O4/c1-26(2,3)30-25(29)23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24(27)28/h4-23H2,1-3H3,(H,27,28)
InChIKeyOXPWLSZVTHVKQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

22-(tert-Butoxy)-22-oxodocosanoic Acid: Product Overview


22-(tert-Butoxy)-22-oxodocosanoic acid (CAS 1642333-05-8) is a synthetic long-chain fatty acid derivative featuring a 22-carbon hydrophobic spacer, a terminal free carboxylic acid, and a ω-tert-butyl-protected carboxyl group . It is classified as a non-cleavable linker intermediate for antibody-drug conjugates (ADCs) and as an alkyl-chain-based PROTAC linker . The tert-butoxy protection enables orthogonal conjugation strategies by shielding one reactive site until deprotection, while the C22 lipophilic backbone facilitates membrane interactions in targeted delivery applications .

Why 22-(tert-Butoxy)-22-oxodocosanoic Acid Cannot Be Replaced


Long-chain fatty acid derivatives used as ADC and PROTAC linkers exhibit chain-length-dependent hydrophobicity, solubility, and membrane partitioning behavior . Simple substitution with C20 analogs (e.g., 20-(tert-butoxy)-20-oxoicosanoic acid) alters the lipophilic balance, potentially affecting conjugate aggregation propensity and cellular uptake kinetics . Additionally, the absence of the tert-butyl protecting group in fully deprotected diacids (e.g., docosanedioic acid) eliminates orthogonal conjugation capability, forcing both carboxyl termini to react simultaneously and limiting modularity in multi-step bioconjugation workflows . These structural nuances directly impact linker performance in downstream ADC and PROTAC assembly, making generic interchange scientifically invalid without re-optimization of conjugation and purification protocols.

Quantitative Differentiation of 22-(tert-Butoxy)-22-oxodocosanoic Acid


Higher Purity vs. C20 and Unprotected Diacid Analogs

Multiple reputable vendors report 22-(tert-butoxy)-22-oxodocosanoic acid with purity of 99.24% and ≥98% . In contrast, the closest C20 analog (20-(tert-butoxy)-20-oxoicosanoic acid) is typically supplied at 95–98% purity , and the unprotected diacid (docosanedioic acid) is commonly offered at 97% . The higher assay specification reduces the likelihood of purification-intensive steps during conjugate assembly.

ADC linker procurement PROTAC synthesis Purity specification

Enhanced Membrane Permeability vs. C20 Analog

The 22-carbon alkyl chain of this compound provides a longer hydrophobic spacer compared to the 20-carbon analog (20-(tert-butoxy)-20-oxoicosanoic acid) . In lipid-based ADC linkers, increasing alkyl chain length from C20 to C22 is associated with enhanced membrane partitioning and improved intracellular payload delivery . While direct experimental permeability coefficients for this specific compound are not publicly available, class-level inference from systematic studies of alkyl chain length effects on logP and cellular uptake supports that the C22 variant confers measurable differences in lipophilicity-driven membrane interactions compared to shorter-chain analogs .

Lipid-based linker Membrane permeability ADC drug delivery

Non-Cleavable Linker Stability vs. Cleavable Linkers

As a non-cleavable linker component, 22-(tert-butoxy)-22-oxodocosanoic acid contributes to ADC constructs that exhibit significantly higher stability in circulation compared to cleavable linker counterparts. In systematic comparisons, non-cleavable ADC linkers demonstrate less than 5% payload release over 7 days in human plasma, whereas cleavable linkers (e.g., valine-citrulline dipeptide) release 20–40% of payload within the same period under identical conditions . The inert alkyl backbone of this C22 linker lacks enzymatic or chemical cleavage motifs, ensuring that the antibody must undergo complete lysosomal degradation before payload liberation .

ADC linker stability Non-cleavable linker Plasma half-life

Orthogonal Conjugation via Protected ω-Carboxyl

The tert-butyl ester protection at the ω-carboxyl position allows sequential, orthogonal conjugation strategies. In contrast, unprotected docosanedioic acid presents two equivalent reactive carboxyl groups, leading to statistical mixtures of mono- and bis-conjugated products . The protected mono-ester enables clean, site-specific coupling at the free carboxyl terminus, followed by mild acidic deprotection (TFA/DCM) to unveil the second reactive site for subsequent payload or targeting ligand attachment . This modularity is quantified in terms of conjugation efficiency: protected mono-esters typically achieve >95% mono-functionalization yield, whereas unprotected diacids produce 50–70% mono-conjugate with 30–50% bis-conjugate contamination .

Bioconjugation Orthogonal protection ADC modular synthesis

Commercial Availability with Full Analytical Certification

22-(tert-Butoxy)-22-oxodocosanoic acid is stocked by multiple established vendors (MedChemExpress, Santa Cruz, InvivoChem, BLDpharm) with full Certificate of Analysis (CoA) including HPLC purity, NMR, and MS confirmation . The C20 analog (20-(tert-butoxy)-20-oxoicosanoic acid) has fewer stocking vendors and lower reported inventory availability . Lead time for the C22 compound is typically 1–3 business days from major suppliers, whereas custom synthesis of chain-length variants requires 2–4 weeks and incurs higher cost .

Procurement Supply chain reliability Analytical certificate

22-(tert-Butoxy)-22-oxodocosanoic Acid: Application Scenarios


ADC Linker Construction with Orthogonal Protection

Researchers assembling antibody-drug conjugates with sequential conjugation steps should prioritize 22-(tert-butoxy)-22-oxodocosanoic acid. The tert-butyl-protected ω-carboxyl enables clean mono-functionalization (>95% yield) followed by deprotection and second-site coupling, avoiding the statistical mixtures (50–70% mono-conjugate) inherent to unprotected docosanedioic acid . This orthogonal protection strategy directly reduces purification workload and improves final ADC homogeneity.

PROTAC Synthesis with C22 Hydrophobic Spacer

For PROTAC (PROteolysis TArgeting Chimera) development targeting intracellular proteins, the C22 alkyl chain of this linker provides a longer hydrophobic spacer than C20 analogs, potentially improving membrane permeability and endosomal escape of the PROTAC molecule . The high vendor-reported purity (99.24%) minimizes side reactions during PROTAC assembly and simplifies post-synthesis purification .

Non-Cleavable ADC Programs for Plasma Stability

Teams developing ADCs where payload release must be strictly confined to lysosomal degradation should select this non-cleavable linker component. Class-level evidence indicates that non-cleavable linkers exhibit <5% payload release over 7 days in human plasma, compared to 20–40% for cleavable counterparts, directly translating to improved safety margins . The inert alkyl backbone of this C22 linker ensures antibody degradation is the exclusive trigger for payload liberation.

High-Throughput Conjugation with Reliable Availability

In industrial or academic settings where procurement delays impact project timelines, 22-(tert-butoxy)-22-oxodocosanoic acid offers clear logistical advantages. Stocked by multiple major vendors with lead times of 1–3 business days and full analytical documentation, it eliminates the 2–4 week custom synthesis delays and 30–50% cost premiums associated with less common chain-length analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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